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Compound of Interest

Compound Name: 4-AcO-MET Fumarate

Cat. No.: B1154103 Get Quote

For researchers and professionals in drug development, a precise understanding of the

pharmacological nuances between structurally similar psychoactive compounds is paramount.

This guide provides an objective comparison of 4-Acetoxy-N-methyl-N-ethyltryptamine (4-AcO-

MET) Fumarate and its corresponding hydroxylated analogue, 4-Hydroxy-N-methyl-N-

ethyltryptamine (4-HO-MET). This comparison is based on available experimental data to

elucidate their distinct pharmacological profiles.

Core Pharmacological Distinction: A Prodrug
Relationship
The primary pharmacological difference lies in their metabolic relationship: 4-AcO-MET is

widely understood to be a prodrug for 4-HO-MET.[1] In vivo, the acetate group of 4-AcO-MET is

rapidly hydrolyzed by esterase enzymes, converting it into the pharmacologically active 4-HO-

MET.[1] This metabolic conversion is analogous to the well-established deacetylation of 4-AcO-

DMT to psilocin (4-HO-DMT).[1][2] Consequently, the majority of the physiological and

psychoactive effects attributed to 4-AcO-MET are mediated by its metabolite, 4-HO-MET.

In Vitro Receptor Binding and Functional Activity
While 4-AcO-MET is largely a precursor, both compounds have been studied in vitro to assess

their direct interaction with serotonin receptors, which are the primary targets for tryptamine

psychedelics.
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Data Summary: Receptor Affinity and Functional Activity

Compound Receptor Assay Type Value Unit Reference

4-HO-MET 5-HT1A Ki 148 nM [3]

4-HO-MET 5-HT2A Ki 43 nM [3]

4-HO-MET 5-HT2B Ki 16 nM [3]

4-HO-MET 5-HT2C Ki 40 nM [3]

4-HO-MET 5-HT2A EC50 6.5 nM [4]

4-HO-MET 5-HT2A Emax 100 % [4]

4-AcO-MET 5-HT2A EC50 14.5 nM [4]

4-AcO-MET 5-HT2A Emax 97.4 % [4]

Receptor Affinity (Ki): Lower Ki values indicate higher binding affinity. Data suggests that 4-

HO-MET possesses a high affinity for several serotonin receptors, particularly the 5-HT2A

and 5-HT2B subtypes.[3] Generally, 4-hydroxy tryptamines exhibit higher affinity for

serotonin receptors compared to their 4-acetoxy counterparts.[5]

Functional Activity (EC50 and Emax): The EC50 value represents the concentration at which

a compound elicits half of its maximal response, with lower values indicating greater potency.

The Emax indicates the maximum response a compound can produce. At the 5-HT2A

receptor, the primary target for psychedelic effects, 4-HO-MET is more potent (lower EC50)

than 4-AcO-MET.[4] However, both compounds act as full or nearly full agonists at this

receptor, as indicated by their high Emax values.[4] The reduced in vitro potency of 4-

acetoxy compounds is a consistent finding across various tryptamine analogs.[6][7]

In Vivo Effects: The Head-Twitch Response (HTR)
The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation

and is considered a reliable preclinical model for predicting psychedelic-like activity in humans.

Despite the differences in in vitro potency, studies on analogous tryptamines have shown that

4-acetoxy and 4-hydroxy compounds often exhibit similar potencies in inducing the HTR.[6][7]
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This in vivo observation strongly supports the hypothesis that 4-acetoxy compounds are rapidly

converted to their more active 4-hydroxy forms in the body.[6][7]

Data Summary: In Vivo Potency (Head-Twitch Response)

Compound Animal Model ED50 (μmol/kg) Reference

4-HO-MET Mice 0.65 [7]

4-AcO-MET Mice 1.17 [7]

The ED50 values for inducing the head-twitch response are comparable between 4-HO-MET

and 4-AcO-MET, further substantiating the prodrug relationship and indicating that, in a living

system, the pharmacological effects are largely dictated by the concentration of the active

metabolite, 4-HO-MET.[7]

Pharmacokinetics
Direct comparative pharmacokinetic studies for 4-AcO-MET and 4-HO-MET in animal models

are limited. However, data from the analogous compound 4-AcO-DMT provides insights into

the expected pharmacokinetic profile.[8] Studies in rodents have shown that 4-AcO-DMT is

rapidly metabolized to psilocin, with peak concentrations of the active metabolite observed

shortly after administration.[9] The half-life of psilocin following administration of 4-AcO-DMT

was found to be approximately 30 minutes in one study.[8] It is plausible that 4-AcO-MET

follows a similar pharmacokinetic trajectory, with rapid conversion to 4-HO-MET and a relatively

short half-life of the active metabolite.

Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the metabolic pathway

and a typical experimental workflow for assessing these compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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